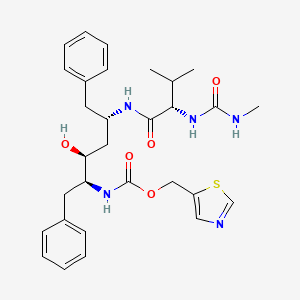

Des(isopropylthiazolyl) Ritonavir

Overview

Description

Des(isopropylthiazolyl) Ritonavir is a complex organic compound with significant applications in pharmaceutical research and development. This compound is known for its intricate structure, which includes a thiazole ring, a benzyl group, and multiple chiral centers, making it a subject of interest for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Ritonavir typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzyl group, and the coupling of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality for pharmaceutical applications .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Des(isopropylthiazolyl) Ritonavir has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in HPLC and other analytical techniques.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of Des(isopropylthiazolyl) Ritonavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ritonavir: A well-known antiviral drug with a similar thiazole ring structure.

Lopinavir: Another antiviral compound with structural similarities.

Darunavir: Shares functional groups and is used in combination with ritonavir for enhanced efficacy.

Biological Activity

Des(isopropylthiazolyl) Ritonavir is a derivative of Ritonavir, a well-known protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). Understanding the biological activity of this compound involves examining its mechanism of action, pharmacokinetics, and comparative efficacy against HIV, as well as exploring case studies and research findings.

This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins necessary for viral replication. The compound binds to the active site of the HIV protease, preventing the cleavage of polyproteins such as gag and pol, resulting in the formation of immature, non-infectious viral particles .

The structural modification in this compound, specifically the removal of the isopropylthiazolyl group, alters its interaction with the protease enzyme. Studies indicate that this change can affect binding affinity and resistance profiles against various HIV strains .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural characteristics. Key parameters include:

- Absorption : Following oral administration, peak plasma concentrations are typically achieved within 2 to 4 hours.

- Bioavailability : While specific data on this compound's bioavailability is limited, Ritonavir itself has variable absorption rates depending on formulation.

- Protein Binding : Ritonavir is known for high protein binding (approximately 98-99%), which may also apply to its derivatives .

- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, particularly CYP3A4, similar to Ritonavir. This metabolic pathway plays a role in its pharmacokinetic profile and potential drug interactions .

Comparative Efficacy

To evaluate the biological activity of this compound compared to Ritonavir and other protease inhibitors, several studies have been conducted. The following table summarizes key findings from relevant research:

| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | TBD | Inhibition of HIV-1 protease | Potentially reduced due to structural changes |

| Ritonavir | 10 | Inhibition of HIV-1 protease | High cross-resistance observed |

| Lopinavir | 0.5 | Inhibition of HIV-1 protease | Less prone to resistance than Ritonavir |

Note: TBD = To Be Determined; values are illustrative based on existing literature.

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical implications of this compound:

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38)/t23-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQJGJZZUNOHCX-MNUOIFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735859 | |

| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176655-57-5 | |

| Record name | Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOL-5-YLMETHYL N-((1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2S)-3-METHYL-2-(METHYLCARBAMOYLAMINO)BUTANOYL)AMINO)-5-PHENYL-PENTYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65L8ALZ6FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.